molecular formula C11H24Cl2N2O B6183349 (1-{[(2S)-pyrrolidin-2-yl]methyl}piperidin-4-yl)methanol dihydrochloride CAS No. 2624108-58-1

(1-{[(2S)-pyrrolidin-2-yl]methyl}piperidin-4-yl)methanol dihydrochloride

Cat. No. B6183349
CAS RN: 2624108-58-1
M. Wt: 271.2
InChI Key:
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .


Physical And Chemical Properties Analysis

Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds . Compounds with piperidine moiety show a wide variety of biologic activities .

Mechanism of Action

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Future Directions

Piperidine and its derivatives continue to be a significant area of research in the pharmaceutical industry, with new synthetic methods and applications being discovered . This field is likely to continue to grow and evolve in the future.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1-{[(2S)-pyrrolidin-2-yl]methyl}piperidin-4-yl)methanol dihydrochloride involves the reaction of piperidine with pyrrolidine followed by reduction of the resulting imine to yield the desired product.", "Starting Materials": [ "Piperidine", "Pyrrolidine", "Formaldehyde", "Hydrochloric acid", "Sodium borohydride" ], "Reaction": [ "React piperidine with pyrrolidine in the presence of formaldehyde to form the imine intermediate", "Reduce the imine intermediate using sodium borohydride to yield the amine intermediate", "React the amine intermediate with formaldehyde to form the alcohol intermediate", "Treat the alcohol intermediate with hydrochloric acid to yield the final product, (1-{[(2S)-pyrrolidin-2-yl]methyl}piperidin-4-yl)methanol dihydrochloride" ] }

CAS RN

2624108-58-1

Product Name

(1-{[(2S)-pyrrolidin-2-yl]methyl}piperidin-4-yl)methanol dihydrochloride

Molecular Formula

C11H24Cl2N2O

Molecular Weight

271.2

Purity

95

Origin of Product

United States

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